molecular formula C16H20N2O3 B5858102 methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate

methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate

Cat. No. B5858102
M. Wt: 288.34 g/mol
InChI Key: VFKRIRNRUXRVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate, commonly known as MTBOEIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole-based compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

MTBOEIC has been extensively studied for its potential applications in scientific research. It has been found to exhibit activity against a range of cancer cell lines, including breast, lung, and colon cancer. MTBOEIC has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, MTBOEIC has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

MTBOEIC exerts its biological effects through the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a key role in the regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs by MTBOEIC leads to the accumulation of acetylated histones, which in turn promotes the expression of genes that are involved in cell differentiation, apoptosis, and other cellular processes.
Biochemical and Physiological Effects:
MTBOEIC has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of cancer cells. MTBOEIC has also been found to reduce inflammation and pain in animal models of arthritis, suggesting its potential use as an anti-inflammatory and analgesic agent. Additionally, MTBOEIC has been found to protect neurons from oxidative stress and other forms of damage, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MTBOEIC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, ensuring a consistent supply for experiments. Additionally, it has been extensively studied for its biological effects, making it a well-characterized compound for use in research. However, there are also limitations to the use of MTBOEIC in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for the study of MTBOEIC. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of MTBOEIC. Another area of research is the investigation of the potential use of MTBOEIC in combination with other anti-cancer agents to enhance its efficacy. Additionally, there is a need for further studies to elucidate the mechanism of action of MTBOEIC and its potential off-target effects. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of MTBOEIC in animal models.

Synthesis Methods

MTBOEIC can be synthesized through a multistep process involving the reaction of tert-butylamine with ethyl 2-bromoacetate to form tert-butyl 2-bromoacetate. The tert-butyl 2-bromoacetate is then reacted with indole-3-carboxylic acid in the presence of a palladium catalyst to form MTBOEIC. This synthesis method has been optimized to achieve high yields and purity of the final product.

properties

IUPAC Name

methyl 1-[2-(tert-butylamino)-2-oxoethyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)17-14(19)10-18-9-12(15(20)21-4)11-7-5-6-8-13(11)18/h5-9H,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKRIRNRUXRVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate

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